molecular formula C13H21NO5 B13462759 3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B13462759
M. Wt: 271.31 g/mol
InChI Key: ZXVIWEALGQOEPA-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with the molecular formula C14H21NO5 It is characterized by its bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9-4-8(11(15)16)5-10(7-14)18-9/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

ZXVIWEALGQOEPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)C(=O)O

Origin of Product

United States

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